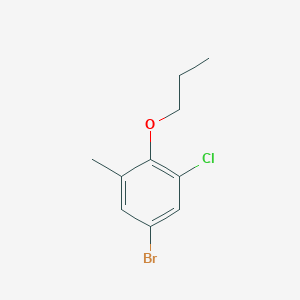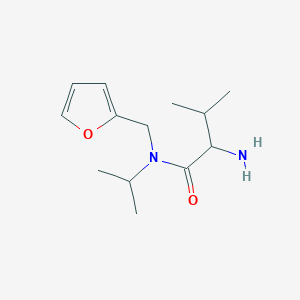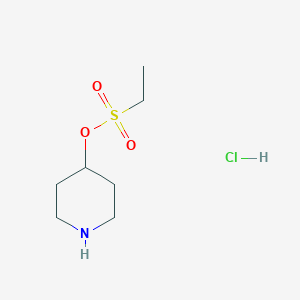
3-Benzyloxy-1-bromo-2,4-dichlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyloxy-1-bromo-2,4-dichlorobenzene: is an organic compound with the molecular formula C13H9BrCl2O It is a derivative of benzene, substituted with benzyloxy, bromo, and dichloro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-1-bromo-2,4-dichlorobenzene typically involves the following steps:
Chlorination: The addition of chlorine atoms to specific positions on the benzene ring.
Benzyloxylation: The attachment of a benzyloxy group to the benzene ring.
Industrial Production Methods: Industrial production methods for this compound often utilize electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution reactions with electrophiles such as bromine and chlorine . The benzyloxy group is introduced through nucleophilic substitution reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (bromine, chlorine) and nucleophiles (e.g., sodium methoxide) are employed.
Major Products:
Oxidation: Formation of benzyloxybenzoic acids.
Reduction: Formation of benzyloxybenzenes.
Substitution: Formation of various substituted benzenes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in Suzuki–Miyaura coupling reactions for the formation of carbon-carbon bonds .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in the development of pharmaceuticals.
Industry:
Wirkmechanismus
The mechanism of action of 3-Benzyloxy-1-bromo-2,4-dichlorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It participates in electrophilic aromatic substitution reactions, where it donates electrons to form new bonds with other molecules .
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2,4-dichlorobenzene
- 2-Bromo-1,4-dichlorobenzene
- 3,4-Dichlorobenzyl bromide
Uniqueness: 3-Benzyloxy-1-bromo-2,4-dichlorobenzene is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications in organic synthesis and industrial processes .
Eigenschaften
Molekularformel |
C13H9BrCl2O |
|---|---|
Molekulargewicht |
332.0 g/mol |
IUPAC-Name |
1-bromo-2,4-dichloro-3-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9BrCl2O/c14-10-6-7-11(15)13(12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI-Schlüssel |
SCUGBXWTRCUZOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2Cl)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[amino(phenyl)methylidene]-2-chloroacetamide](/img/structure/B14775367.png)
![Tert-butyl 4-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14775377.png)
![4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate](/img/structure/B14775385.png)
![2-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B14775394.png)




![1-[(4-Nitrophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14775434.png)




